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Compound of Interest

Compound Name: Punicalin (Standard)

Cat. No.: B8102976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

punicalin standard, a key ellagitannin found predominantly in pomegranates. Punicalin, and its

major isolated form punicalagin, are of significant interest in pharmaceutical and nutraceutical

research due to their potent antioxidant and anti-inflammatory properties. This document

outlines the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data critical for

the identification, characterization, and quantification of this compound. Detailed experimental

protocols are provided to ensure reproducibility in analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is an indispensable tool for the structural elucidation of punicalin. As

punicalin exists as an equilibrium of two anomers, α-punicalin and β-punicalin, NMR spectra

typically show signals for both forms.

¹H NMR Data
The proton NMR spectrum of punicalin is characterized by distinct signals in the aromatic and

sugar regions. The following table summarizes key ¹H NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for Punicalin Anomers
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Chemical Shift (δ)
ppm

Multiplicity Assignment Reference

7.04 s Ellagic acid moiety [1][2]

7.00, 6.97, 6.87, 6.83,

6.75, 6.74, 6.71, 6.68
s (eight singlets)

Aromatic protons of

punicalagin isomers
[1][2]

Note: The complex overlapping signals in the sugar region (typically 3.0-5.0 ppm) are not

detailed here but are crucial for full structural assignment.

¹³C NMR Data
The carbon NMR spectrum provides further confirmation of the punicalin structure, with

characteristic signals for the anomeric carbons of the two isomers.

Table 2: ¹³C NMR Spectroscopic Data for Punicalin Anomers

Chemical Shift (δ) ppm Assignment Reference

93.8
Anomeric Carbon (β-

punicalagin)
[3]

89.6
Anomeric Carbon (α-

punicalagin)

Mass Spectrometry (MS) Data
Mass spectrometry is employed for the confirmation of molecular weight and for sensitive

quantification of punicalin. Electrospray ionization (ESI) is a commonly used technique,

typically in negative ion mode.

Table 3: Mass Spectrometry Data for Punicalin
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Parameter Value Reference

Molecular Formula C₄₈H₂₈O₃₀

Molecular Weight 1084.7 g/mol

Ionization Mode
Negative Electrospray

Ionization (ESI-)

[M-H]⁻ (m/z) 1083.06

Key Fragment Ions (m/z) 781.05, 601.0, 301.0

Experimental Protocols
Reproducible and accurate data acquisition is paramount in the analysis of natural products.

The following sections detail standardized protocols for NMR and LC-MS analysis of punicalin.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh 6.1 mg of the punicalin standard.

Dissolve the sample in 537 µL of phosphate buffer (1M KH₂PO₄ in D₂O, containing 2 mM

NaN₃ to inhibit microbial growth).

Add 13 µL of a 1 mM solution of trimethylsilyl propanoic acid (TSP) as an internal standard.

Transfer the final solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is

recommended for optimal resolution and sensitivity.

Experiments: Acquire standard 1D ¹H, 2D ¹H-¹H COSY, HSQC, and HMBC experiments for

complete structural assignment.

Temperature: Maintain a constant temperature, typically 298 K, to ensure spectral stability.
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Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol
Sample Preparation:

Prepare a stock solution of the punicalin standard in a suitable solvent (e.g., methanol or a

mixture of water and acetonitrile with 0.1% formic acid).

Create a series of dilutions to generate a calibration curve (e.g., 5 µM to 50 µM).

Filter all samples through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

LC System: A UPLC or HPLC system capable of high-resolution separation.

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly

used.

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Flow Rate: 0.5 mL/min.

Column Temperature: 40°C.

Injection Volume: 2-5 µL.

MS System: A triple quadrupole or Q-TOF mass spectrometer.

Ionization Mode: Negative Electrospray Ionization (ESI-).

Source Voltage: 3000 V.

Desolvation Temperature: 275°C.

Source Temperature: 120°C.
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Scan Range: m/z 100-1200.

Workflow and Signaling Pathway Diagrams
To visualize the analytical process, the following diagrams illustrate the experimental workflow

and a conceptual signaling pathway for the analysis of punicalin.
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Caption: Experimental workflow for spectroscopic analysis of punicalin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8102976?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8102976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

